N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide
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Overview
Description
N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide can be synthesized through a reaction involving N,N-dimethylethanolamine and ethyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
N,N-dimethylethanolamine+ethyl bromide→N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or potassium iodide, typically in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous conditions.
Major Products
Substitution Reactions: N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride or iodide.
Oxidation Reactions: Corresponding ketones or aldehydes.
Reduction Reactions: Secondary or tertiary amines.
Scientific Research Applications
N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane permeability and ion transport.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide involves its interaction with cell membranes and proteins. The positively charged nitrogen atom allows it to bind to negatively charged sites on cell membranes, altering their permeability. This can lead to the disruption of cellular processes and, in the case of antimicrobial applications, the death of microbial cells.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride
- N-Methyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide
- N,N-Dimethyl-2-hydroxyethanaminium chloride
Uniqueness
N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide is unique due to its specific ethyl group attached to the nitrogen atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Properties
CAS No. |
4535-70-0 |
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Molecular Formula |
C6H16BrNO |
Molecular Weight |
198.10 g/mol |
IUPAC Name |
ethyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C6H16NO.BrH/c1-4-7(2,3)5-6-8;/h8H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
NPKGNOMIQQLCSL-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(C)CCO.[Br-] |
Origin of Product |
United States |
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